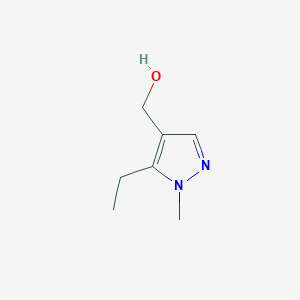![molecular formula C7H8F3N3O B15045871 (E)-N-{1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B15045871.png)
(E)-N-{1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-{1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group
Preparation Methods
The synthesis of (E)-N-{1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine typically involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
(E)-N-{1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
(E)-N-{1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-{1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(E)-N-{1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine can be compared with other similar compounds, such as:
1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde: This precursor compound shares a similar pyrazole ring structure but lacks the hydroxylamine moiety.
Trifluoromethyl-substituted pyrazoles: These compounds have similar chemical properties and reactivity due to the presence of the trifluoromethyl group.
Hydroxylamine derivatives: Compounds containing the hydroxylamine functional group exhibit similar reactivity in terms of oxidation and reduction reactions.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C7H8F3N3O |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
(NZ)-N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H8F3N3O/c1-4(12-14)5-3-6(7(8,9)10)13(2)11-5/h3,14H,1-2H3/b12-4- |
InChI Key |
AMIUJCSIBFVVOE-QCDXTXTGSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=NN(C(=C1)C(F)(F)F)C |
Canonical SMILES |
CC(=NO)C1=NN(C(=C1)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B15045790.png)
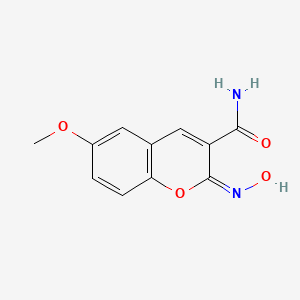
![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B15045797.png)
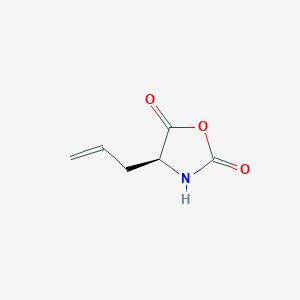
![(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15045817.png)
![2-chloro-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B15045822.png)



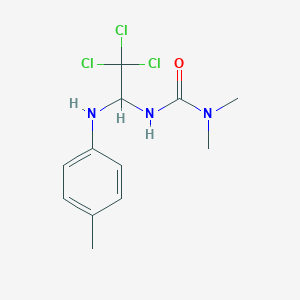

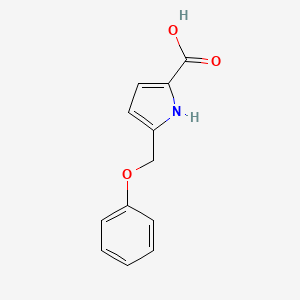
![(E)-N,N-Dimethyl-N'-{6H,7H,8H,9H-naphtho[2,1-D][1,3]thiazol-2-YL}methanimidamide](/img/structure/B15045873.png)
